molecular formula C31H47N5O10 B3279691 Phe-Leu-Glu-Glu-Leu CAS No. 69729-06-2

Phe-Leu-Glu-Glu-Leu

Cat. No.: B3279691
CAS No.: 69729-06-2
M. Wt: 649.7 g/mol
InChI Key: JNBCIUTTWUUDDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Phe-Leu-Glu-Glu-Leu is a pentapeptide composed of the amino acids phenylalanine, leucine, glutamic acid, glutamic acid, and leucine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phe-Leu-Glu-Glu-Leu typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves the following steps:

    Attachment of the first amino acid: The first amino acid, phenylalanine, is attached to the resin.

    Deprotection and coupling: The protecting group on the amino acid is removed, and the next amino acid, leucine, is coupled to the growing chain using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

    Repetition: The deprotection and coupling steps are repeated for the remaining amino acids, glutamic acid, glutamic acid, and leucine.

    Cleavage and purification: The completed peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale SPPS or liquid-phase peptide synthesis (LPPS). The choice of method depends on the desired scale and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Phe-Leu-Glu-Glu-Leu can undergo various chemical reactions, including:

    Oxidation: The peptide can be oxidized to form disulfide bonds if cysteine residues are present.

    Reduction: Reduction reactions can break disulfide bonds, if present.

    Substitution: Amino acid residues in the peptide can be substituted with other amino acids to create analogs.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or performic acid can be used for oxidation reactions.

    Reduction: Dithiothreitol (DTT) or β-mercaptoethanol are common reducing agents.

    Substitution: Amino acid substitution can be achieved using standard peptide synthesis reagents such as DCC or DIC.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of disulfide-linked peptides, while reduction can yield free thiol-containing peptides.

Scientific Research Applications

Phe-Leu-Glu-Glu-Leu has several applications in scientific research:

    Biochemistry: It is used as a substrate in studies of enzyme activity, particularly those involving proteases and peptidases.

    Medicine: The peptide is investigated for its potential therapeutic effects, including its role in modulating immune responses and as a potential drug candidate.

    Industry: this compound is used in the development of peptide-based materials and as a model compound in the study of peptide synthesis and purification techniques.

Mechanism of Action

The mechanism of action of Phe-Leu-Glu-Glu-Leu involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can bind to these targets and modulate their activity, leading to various biochemical effects. The exact pathways involved depend on the specific context and application of the peptide.

Comparison with Similar Compounds

Similar Compounds

    Phe-Leu-Val: This tripeptide shares some structural similarity with Phe-Leu-Glu-Glu-Leu and is studied for its bioactive properties.

    Leu-Glu-Glu-Leu:

Uniqueness

This compound is unique due to its specific sequence and the presence of two glutamic acid residues, which can influence its biochemical properties and interactions with molecular targets. This uniqueness makes it a valuable compound for various research applications.

Properties

IUPAC Name

2-[[2-[[2-[[2-[(2-amino-3-phenylpropanoyl)amino]-4-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-4-methylpentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H47N5O10/c1-17(2)14-23(35-27(41)20(32)16-19-8-6-5-7-9-19)30(44)34-21(10-12-25(37)38)28(42)33-22(11-13-26(39)40)29(43)36-24(31(45)46)15-18(3)4/h5-9,17-18,20-24H,10-16,32H2,1-4H3,(H,33,42)(H,34,44)(H,35,41)(H,36,43)(H,37,38)(H,39,40)(H,45,46)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNBCIUTTWUUDDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC1=CC=CC=C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H47N5O10
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80989889
Record name N-(2-{[2-({2-[(2-Amino-1-hydroxy-3-phenylpropylidene)amino]-1-hydroxy-4-methylpentylidene}amino)-4-carboxy-1-hydroxybutylidene]amino}-4-carboxy-1-hydroxybutylidene)leucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80989889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

649.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69729-06-2
Record name N-(2-{[2-({2-[(2-Amino-1-hydroxy-3-phenylpropylidene)amino]-1-hydroxy-4-methylpentylidene}amino)-4-carboxy-1-hydroxybutylidene]amino}-4-carboxy-1-hydroxybutylidene)leucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80989889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Phe-Leu-Glu-Glu-Leu
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